

# An In-depth Technical Guide to 3-Oxo-4-(4-methylphenyl)butanoic Acid

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## Compound of Interest

Compound Name: 3-Oxo-4-(4-methylphenyl)butanoic acid

Cat. No.: B1319590

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Oxo-4-(4-methylphenyl)butanoic acid**, more systematically named 4-(4-methylphenyl)-4-oxobutanoic acid. This document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, spectroscopic data, and its relevance in drug development, particularly through its derivatives.

## Core Chemical Identifiers

The compound is known by several names, and it is crucial for researchers to recognize these synonyms to effectively locate information. The primary identifiers are summarized below.

Identifier Type	Value	Reference
Preferred IUPAC Name	4-(4-methylphenyl)-4-oxobutanoic acid	[1]
CAS Number	4619-20-9	[2][3][4]
PubChem CID	244162	[1]
EC Number	610-285-9	[4]
UNII	ZYB7JU7CMX	[4]

A comprehensive list of synonyms is provided to aid in literature searches.

Synonyms
3-(4-Methylbenzoyl)propionic acid[2]
3-p-Toluoylpropionic acid[1][5]
4-(p-Tolyl)-4-oxobutanoic acid
4-(4-Methylphenyl)-4-oxobutyric acid[2][5]
4-Oxo-4-(p-tolyl)butanoic acid[1]
$\beta$ -(4-Methylbenzoyl)propionic acid[1]

## Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of 4-(4-methylphenyl)-4-oxobutanoic acid are critical for its handling, formulation, and analysis.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>	[2][4]
Molecular Weight	192.21 g/mol	[1][5][6]
Appearance	White to light brown crystalline powder	[2]
Melting Point	127-130 °C	[5]
Solubility	Insoluble in water	[2]
SMILES	<chem>CC1=CC=C(C=C1)C(=O)CCC(=O)O</chem>	[1][5]
InChI	InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)	[1][5]
InChIKey	OEEUWZITKKSXAZ-UHFFFAOYSA-N	[1][5]

## Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of 4-(4-methylphenyl)-4-oxobutanoic acid.

Spectrum Type	Key Features and Observations
$^1\text{H}$ NMR	The proton NMR spectrum will typically show signals for the aromatic protons (a pair of doublets in the 7-8 ppm region), the methyl group protons on the toluene ring (a singlet around 2.4 ppm), and two methylene groups of the butanoic acid chain (triplets between 2.5 and 3.5 ppm). The carboxylic acid proton will appear as a broad singlet at a higher chemical shift (>10 ppm).
$^{13}\text{C}$ NMR	The carbon NMR spectrum will display signals for the carbonyl carbons (ketone and carboxylic acid) in the range of 170-200 ppm, aromatic carbons between 120-150 ppm, the methyl carbon around 21 ppm, and the two methylene carbons between 28-35 ppm. <sup>[1]</sup>
FTIR	The infrared spectrum is characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 $\text{cm}^{-1}$ ), a sharp C=O stretching peak for the carboxylic acid (around 1700 $\text{cm}^{-1}$ ), and another C=O stretching peak for the ketone (around 1680 $\text{cm}^{-1}$ ). Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry	The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at $m/z$ 192, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the carboxylic acid group and cleavage at the carbonyl group, leading to a prominent peak for the toluoyl cation at $m/z$ 119. <sup>[1]</sup>

## Experimental Protocols

## Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid

This compound is reliably synthesized via a Friedel-Crafts acylation reaction.<sup>[2]</sup>

Reaction: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

Materials:

- Toluene
- Succinic anhydride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM) or another suitable solvent
- Concentrated hydrochloric acid (HCl)
- Water
- Ethyl acetate
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas trap, suspend anhydrous aluminum chloride (a stoichiometric excess, e.g., 2.2 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- To this stirred suspension, add succinic anhydride (1 equivalent) portion-wise, ensuring the temperature is controlled with an ice bath.

- Following the addition of succinic anhydride, add toluene (1 equivalent) dropwise to the reaction mixture, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.
- Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with ethyl acetate (2-3 times).
- Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and HCl), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of water and ethanol or toluene) to yield pure 4-(4-methylphenyl)-4-oxobutanoic acid as a crystalline solid.

## Biological Activity and Drug Development Context

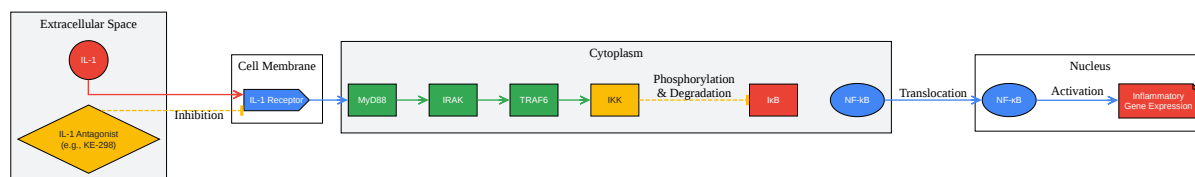
While 4-(4-methylphenyl)-4-oxobutanoic acid itself is not widely reported as a bioactive agent, it is a key precursor to the antirheumatic drug Esonarimod, also known as KE-298. KE-298 is the S-enantiomer of 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid.<sup>[7]</sup>

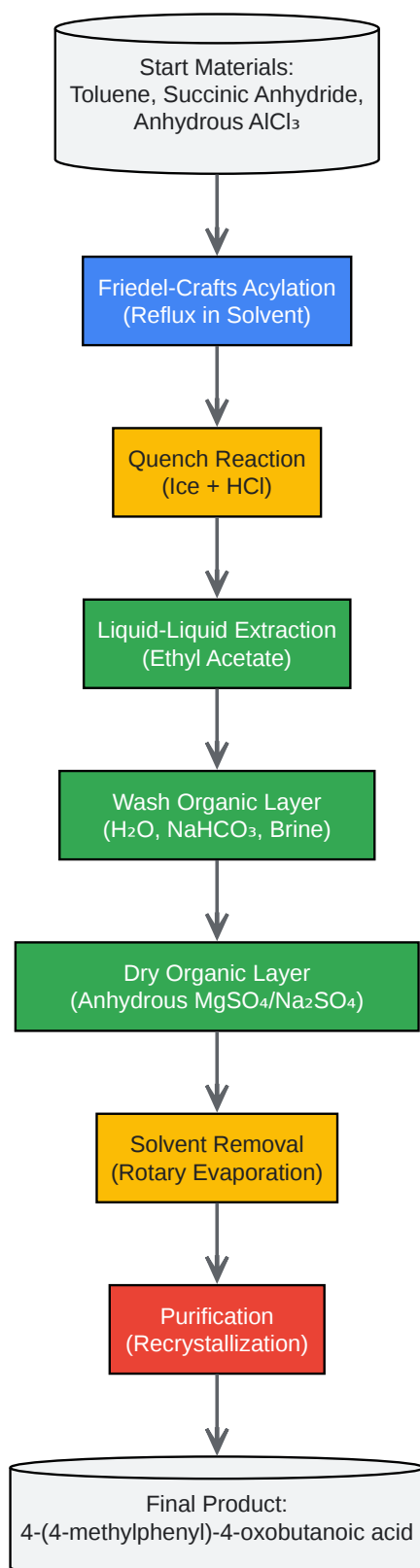
Esonarimod has been shown to have a suppressive effect on rat adjuvant arthritis and acts as an Interleukin-1 (IL-1) antagonist.<sup>[7]</sup> IL-1 is a potent pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases. By antagonizing the IL-1 receptor, compounds

like KE-298 can inhibit the downstream signaling cascade that leads to the expression of inflammatory genes.

## Interleukin-1 (IL-1) Signaling Pathway

The diagram below illustrates a simplified representation of the IL-1 signaling pathway, which is a target for therapeutic intervention in inflammatory diseases. IL-1 (either IL-1 $\alpha$  or IL-1 $\beta$ ) binds to the IL-1 receptor (IL-1R), leading to the recruitment of the accessory protein IL-1RAcP. This complex then initiates a downstream signaling cascade involving MyD88, IRAK, and TRAF6, which ultimately activates transcription factors like NF- $\kappa$ B and AP-1. These transcription factors then drive the expression of genes involved in inflammation.<sup>[8][9]</sup> An antagonist would block the initial binding of IL-1 to its receptor, thus inhibiting this entire cascade.





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